molecular formula C20H18N4O3S2 B6555407 3-cyclopropyl-2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1040670-80-1

3-cyclopropyl-2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B6555407
CAS No.: 1040670-80-1
M. Wt: 426.5 g/mol
InChI Key: HZYJPXXOGHOPGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Synthetic Route 1: : The synthesis begins with the preparation of a 3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl precursor, followed by a series of nucleophilic substitution reactions and cyclizations to yield the final compound.

  • Reaction Conditions: : Typically involves controlled environments like inert atmosphere, specific temperatures, and pH levels.

Industrial Production Methods:

  • Industrial synthesis often scales up the laboratory protocols with considerations for yield optimization, safety measures, and cost-effectiveness.

  • Batch processing and continuous flow techniques are commonly employed.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : It can undergo oxidation reactions to form corresponding sulfoxides and sulfones.

  • Reduction: : Reduction can transform functional groups such as oxadiazole rings into more reduced forms.

  • Substitution: : Commonly undergoes nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation Reagents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

  • Reduction Reagents: : Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4).

  • Substitution Reagents: : Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products Formed:

  • Products vary based on the reaction type but typically include sulfoxides, sulfones, and various substituted derivatives.

Scientific Research Applications

Chemistry

  • Used as a building block for complex organic synthesis and materials.

Biology

  • Its molecular structure suggests potential as a biochemical probe or drug candidate.

Medicine

  • Investigated for pharmacological activity, including anti-inflammatory, antimicrobial, and anticancer properties.

Industry

  • Explored for uses in developing new materials with unique properties.

Mechanism of Action

  • Molecular Targets: : Potentially targets specific enzymes or receptors due to its structural motifs.

  • Pathways Involved: : It can influence signaling pathways by interacting with proteins or nucleic acids.

Comparison with Similar Compounds

  • Similar Compounds

    • 3-cyclopropyl-2-(methylthio)-4H-thieno[3,2-d]pyrimidin-4-one

    • 3-(4-ethoxyphenyl)-1,2,4-oxadiazole

Uniqueness

  • The combination of a 1,2,4-oxadiazole ring with a thieno[3,2-d]pyrimidin-4-one moiety, and the inclusion of a sulfanyl linkage, makes it unique compared to its simpler analogs.

Properties

IUPAC Name

3-cyclopropyl-2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S2/c1-2-26-14-7-3-12(4-8-14)18-22-16(27-23-18)11-29-20-21-15-9-10-28-17(15)19(25)24(20)13-5-6-13/h3-4,7-10,13H,2,5-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYJPXXOGHOPGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3C5CC5)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.